molecular formula C9H8FN B1322287 5-Fluoro-3-methylindole CAS No. 392-13-2

5-Fluoro-3-methylindole

Cat. No. B1322287
CAS RN: 392-13-2
M. Wt: 149.16 g/mol
InChI Key: CSDHAGJNOQIBHZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals. The fluorine atom at the 5-position and the methyl group at the 3-position on the indole ring system can influence the chemical and physical properties of the molecule, potentially leading to unique interactions with biological systems or novel reactivity in chemical syntheses .

Synthesis Analysis

The synthesis of 5-fluoroindole derivatives has been explored in various studies. For instance, 5-fluoroindole was prepared from m-fluorotoluene in a multi-step process with an overall yield of 46%, and this compound was further transformed into the corresponding tryptophan derivatives . Another study employed an environmentally friendly heterogeneous catalyst for the synthesis of 5-fluoroindole-2,3-dione-triazoles, demonstrating the potential for green chemistry approaches in the synthesis of fluorinated indoles .

Molecular Structure Analysis

The molecular structure of 5-fluoroindole and its derivatives has been investigated using different spectroscopic techniques. For example, the ground and electronically excited singlet-state structures of 5-fluoroindole were deduced from rotationally resolved electronic spectroscopy and ab initio theory, identifying the character of the excited state as L(b) . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, revealing various coordination modes and complex structures .

Chemical Reactions Analysis

5-Fluoroindole derivatives participate in a range of chemical reactions. The reactivity of these compounds can be harnessed for the development of new materials and pharmaceuticals. For instance, the reaction of 5-fluoroindole with horseradish peroxidase was found to produce cytotoxic products, suggesting potential applications in targeted cancer therapy . Moreover, the regioselective dibromination of methyl indole-3-carboxylate has been used to synthesize 5,6-dibromoindoles, demonstrating the versatility of indole derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoroindole derivatives are influenced by the presence of the fluorine atom and the methyl group. The spectrofluorimetric determination of 5-hydroxyindoles, which are structurally related to 5-fluoroindoles, has been developed, indicating the importance of these compounds in analytical chemistry . The magnetic behavior of compounds containing the indole structure has also been characterized, providing insights into the electronic properties of these molecules .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
    • Results or Outcomes : The synthesis resulted in the formation of tricyclic indole with a good yield (84% yield) .
  • Biotechnological Production of Indoles

    • Scientific Field : Biotechnology
    • Application Summary : Indole is a signalling molecule produced both by bacteria and plants . It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results or Outcomes : The biotechnological production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been achieved .
  • Gut-Bacteria-Derived Indole

    • Scientific Field : Microbiology
    • Application Summary : Indole is a signalling molecule produced by bacteria and plays a role in the human gut .
    • Methods of Application : The study identified four new tryptophan metabolites that can activate AHR .
    • Results or Outcomes : The authors found that human AHR is more effective at physiologically relevant concentrations of tryptophan metabolites than mice .
  • Indole Derivatives in Alkaloids

    • Scientific Field : Organic Chemistry
    • Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
    • Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
    • Results or Outcomes : The synthesis resulted in the formation of tricyclic indole with a good yield (84% yield) .
  • Indole Derivatives in Biological Activities

    • Scientific Field : Pharmacology
    • Application Summary : Derivatives of indole are of wide interest because of their diverse biological and clinical applications . They have important pharmacological activity .
    • Methods of Application : The study summarized the important pharmacological activity of indole derivatives .
    • Results or Outcomes : Indole derivatives show various biologically vital properties .

Safety And Hazards

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for handling precautions and safety guidelines .

Future Directions

  • Identification of Key Genes : Utilize microarray techniques to identify genes involved in drug resistance .

properties

IUPAC Name

5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDHAGJNOQIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625147
Record name 5-Fluoro-3-methyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methylindole

CAS RN

392-13-2
Record name 5-Fluoro-3-methyl-1H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methyl-1H-indole
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Record name 5-Fluoro-3-methylindole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-fluoro-3-methyl-1H-indole-2-carboxylic acid (8.49 g, 43.9 mmol) and copper metal (0.35 g, 5.5 mmol) in distilled quinoline (22 mL) was heated to reflux for 3 hours. The copper powder was filtered off and the filtrate was brought to pH 3 at 0° C. with a 6N aqueous solution of hydrochloric acid. The solution was extracted with ether (200 mL) and the organics washed with saturated sodium chloride (200 mL), dried over magnesium sulfate and concentrated in vacuo to give 5-fluoro-3-methyl-1H-indole as a brown solid. MS (ES) m/z 150.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Singh, W Zeller, N Zhou, G Hategan… - Journal of medicinal …, 2010 - ACS Publications
… For 1,7-disubstituted analogues derived from the 5-fluoro-3-methylindole core, the 7-bromoindole intermediate 93 was prepared according to the method of Dobbs, (16) Bartoli et al., (17…
Number of citations: 49 pubs.acs.org
T Liu, PR Callis, BH Hesp, M de Groot… - Journal of the …, 2005 - ACS Publications
… We report experimental IPs for a number of substituted indoles including 5-fluoroindole, 5-fluoro-3-methylindole, and 6-fluoroindole, along with accurate ab initio calculations of the IPs …
Number of citations: 95 pubs.acs.org
RJ Vaz, Y Li, M Munson, M Elliot… - Bioorganic & Medicinal …, 2018 - Elsevier
… The primary site of metabolism by CYP3A4 is on the 5-fluoro-3-methylindole ring in … reports related to MBI associated with the 5-fluoro-3-methylindole ring moiety. The initial searches …
Number of citations: 3 www.sciencedirect.com
CA Fahlstrom - 2016 - search.proquest.com
… [8] [92] In this case the fluorescence lifetime of the 5FTrp is not quenched with respect to the 5-Fluoro-3-methylindole (5F3MI). 5FTrp exhibits a higher ionization potential compared to …
Number of citations: 2 search.proquest.com
J Broos, F Maddalena, BH Hesp - Journal of the American …, 2004 - ACS Publications
… To investigate this, 5-fluoro-3-methylindole (5-F3MI) and N-acetyl-d,l-5-fluorotryptophanamide (5-FNATA) were synthesized, and their quantum yield (Φ) and τ were determined. The Φ …
Number of citations: 39 pubs.acs.org
G Bartoli, R Dalpozzo, M Nardi - Chemical Society Reviews, 2014 - pubs.rsc.org
… For the synthesis of 1,7-disubstituted analogues derived from the 5-fluoro-3-methylindole core, BIS revealed to be the reaction of choice for the laboratory scale (Scheme 14). However, …
Number of citations: 189 pubs.rsc.org
J Broos - core.ac.uk
… To investigate this, 5-fluoro-3-methylindole (5-F3MI) and N-acetylD,L-5-fluorotryptophanamide (5-FNATA) were synthesized, and their quantum yield (Φ) and τ were determined. The Φ …
Number of citations: 0 core.ac.uk
S Zegar, C Tokar, LA Enache… - … process research & …, 2007 - ACS Publications
… Intermediate 1 was efficiently prepared via Heck coupling of 7-bromo-5-fluoro-3-methylindole (3) with methyl acrylate, followed by base-catalyzed saponification of the resulting methyl …
Number of citations: 40 pubs.acs.org
T Čarný, M Markovič, T Gracza… - The Journal of Organic …, 2019 - ACS Publications
A unified catalytic system for tandem Pd-catalyzed carbonylation and C–C cross-coupling via C–H activation was designed. The proposed cascade reaction allows a facile one-step …
Number of citations: 13 pubs.acs.org
M Inman, A Carbone, CJ Moody - The Journal of Organic …, 2012 - ACS Publications
In a new variation on the Fischer indole synthesis, readily available haloarenes are converted into a wide range of indoles in just two steps by halogen–magnesium exchange and …
Number of citations: 80 pubs.acs.org

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